2-(Bromomethyl)bicyclo[2.2.2]octane
Description
2-(Bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C₉H₁₅Br (molecular weight: 203.12 g/mol). Its structure features a bromomethyl (-CH₂Br) substituent at the 2-position of the rigid bicyclo[2.2.2]octane framework, a structure known for its high symmetry and strain due to the fused cyclohexane rings. The SMILES notation is C1CC2CCC1CC2CBr, and its InChIKey is LKEJZWYPDGTEIK-UHFFFAOYSA-N .
This compound is primarily used as an intermediate in organic synthesis, particularly in alkylation reactions, owing to the electrophilic bromine atom.
Properties
IUPAC Name |
2-(bromomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJZWYPDGTEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850918-76-1 | |
| Record name | 2-(bromomethyl)bicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)bicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]octane derivatives. One common method is the radical bromination of bicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2-(Bromomethyl)bicyclo[2.2.2]octane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Products include carboxylic acids, alcohols, and alkanes.
Scientific Research Applications
2-(Bromomethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound can be used to study the effects of brominated hydrocarbons on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)bicyclo[2.2.2]octane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Bicyclo[2.2.2]octane Derivatives
Physicochemical Properties
Solubility and Lipophilicity
- Bicyclo[2.2.2]octane derivatives with oxygen (e.g., 2-oxabicyclo[2.2.2]octane) exhibit improved water solubility (e.g., 389 µM in Imatinib analogs) compared to non-oxygenated analogs (113 µM) .
- Bromine substituents generally increase lipophilicity. For example, the trifluoromethyl-brominated derivative (XLogP3 = 4.8) is significantly more hydrophobic than the carboxylic acid analog (XLogP3 = 1.8) .
- Substituent position affects logD values: 2-substituted bromomethyl derivatives likely have higher logD than 1-substituted regioisomers due to steric and electronic differences .
Reactivity
- Electrophilic alkylation : The bromomethyl group in 2-(bromomethyl)bicyclo[2.2.2]octane makes it a potent alkylating agent, similar to 1-bromobicyclo[2.2.2]octane but with distinct regioselectivity .
- Radical stability: Bicyclo[2.2.2]octane radicals (e.g., from selenophenyl esters) undergo strain-dependent rearrangements, but bromomethyl substituents may stabilize intermediates .
Biological Activity
The compound 2-(Bromomethyl)bicyclo[2.2.2]octane is a bicyclic organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-(Bromomethyl)bicyclo[2.2.2]octane features a bromomethyl group attached to the bicyclo[2.2.2]octane framework. This structural configuration allows for various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHBr |
| Molecular Weight | Approximately 215.14 g/mol |
| Bromomethyl Group | Enhances reactivity and potential biological interactions |
The biological activity of 2-(Bromomethyl)bicyclo[2.2.2]octane is primarily attributed to the reactivity of the bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows the compound to interact with various biomolecules, potentially influencing their functions.
Antiparasitic Activity
Research has indicated that bicyclo[2.2.2]octane derivatives exhibit significant antiparasitic activities. For instance, studies have shown that certain derivatives possess antitrypanosomal and antimalarial properties:
- Antitrypanosomal Activity : Some bicyclo[2.2.2]octan-2-one derivatives demonstrated IC values below 0.3 µM against Trypanosoma brucei rhodesiense, indicating potent activity compared to standard treatments like suramine (IC = 0.0075 µM) .
- Antimalarial Activity : Compounds derived from bicyclo[2.2.2]octane showed promising antiplasmodial effects against resistant strains of Plasmodium falciparum, with IC values ranging from 0.23 to 0.72 µM .
Potential Applications in Drug Development
The unique structure of 2-(Bromomethyl)bicyclo[2.2.2]octane positions it as a potential scaffold for drug development:
- SARS-CoV-2 Inhibitors : Related bicyclo[2.2.2]octene compounds have been explored for their ability to inhibit the SARS-CoV-2 main protease, with some derivatives showing micromolar range inhibition .
- Non-Covalent Binding : The rigid structure of bicyclo[2.2.2]octanes supports the design of non-covalent inhibitors, which could be used in therapeutic applications against viral infections .
Study 1: Synthesis and Evaluation of Bicyclo[2.2.2]octene Derivatives
A study focused on synthesizing fused bicyclo[2.2.2]octenes revealed their potential as non-covalent inhibitors for viral proteases, particularly SARS-CoV-2 . The research highlighted the effectiveness of specific derivatives in binding assays, providing insights into their structure-activity relationships.
Study 2: Antiprotozoal Activities
Another significant study evaluated a series of bicyclo[2.2.2]octan-2-imines and esters for their antiprotozoal activities against Trypanosoma and Plasmodium species . The findings underscored the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
